molecular formula C15H24O5 B14042008 5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate

5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate

Cat. No.: B14042008
M. Wt: 284.35 g/mol
InChI Key: HALZZXPDEKOGMP-AKABHXMESA-N
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Description

5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[25]octane-5,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro junction where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[25]octane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable diester precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[25]octane-5,6-dicarboxylate stands out due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

5-O-tert-butyl 6-O-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate

InChI

InChI=1S/C15H24O5/c1-5-18-12(16)10-6-7-15(9-19-15)8-11(10)13(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11-,15?/m0/s1

InChI Key

HALZZXPDEKOGMP-AKABHXMESA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC2(C[C@@H]1C(=O)OC(C)(C)C)CO2

Canonical SMILES

CCOC(=O)C1CCC2(CC1C(=O)OC(C)(C)C)CO2

Origin of Product

United States

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